2-(2-hydroxy-3,5-diisopropylbenzoyl)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}hydrazinecarbothioamide
Overview
Description
2-(2-hydroxy-3,5-diisopropylbenzoyl)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}hydrazinecarbothioamide is a useful research compound. Its molecular formula is C24H28N6O4S2 and its molecular weight is 528.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 528.16134574 g/mol and the complexity rating of the compound is 836. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Antibacterial Evaluation
Research efforts have been directed towards synthesizing new heterocyclic compounds containing a sulfonamido moiety, with a focus on potential applications as antibacterial agents. For instance, Azab, Youssef, and El‐Bordany (2013) explored the synthesis of novel heterocyclic compounds aimed at antibacterial uses, highlighting the broad spectrum of activity these compounds exhibit against bacterial strains (M. E. Azab, M. Youssef, & E. A. El‐Bordany, 2013).
Antimicrobial Activity
The antimicrobial efficacy of newly synthesized compounds has been a significant area of focus. El‐Emary, Al-muaikel, and Moustafa (2002) synthesized new heterocycles based on sulfonamido pyrazole, assessing their antimicrobial activity, which suggests the potential of these compounds in developing new antimicrobial agents (T. El‐Emary, N. Al-muaikel, & O. S. Moustafa, 2002).
Antibacterial and Antioxidant Agents
Karaküçük-İyidoğan, Mercan, Oruç-Emre, Taşdemir, Isler, Kiliç, and Özaslan (2014) investigated the synthesis and characterization of novel thiosemicarbazones for their potential antibacterial and antioxidant activities. This study identified compounds showing excellent inhibition potency against Gram-positive pathogens, demonstrating the diverse biological activities these compounds can possess (A. Karaküçük-İyidoğan et al., 2014).
Synthesis and Characterization
The synthesis and characterization of compounds containing the sulfonamido group and their biological evaluations have been a key focus, with compounds showing promising results in antibacterial and antioxidant activities. For instance, studies by Abdelhamid, Abdelall, Abdel-Riheem, and Ahmed (2010) and Darehkordi and Ghazi (2013) detail the synthesis of various compounds and their potential applications, highlighting the versatile nature of these chemicals in scientific research (A. Abdelhamid et al., 2010); (A. Darehkordi & Somayeh Ghazi, 2013).
Properties
IUPAC Name |
1-[[2-hydroxy-3,5-di(propan-2-yl)benzoyl]amino]-3-[4-(pyrimidin-2-ylsulfamoyl)phenyl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O4S2/c1-14(2)16-12-19(15(3)4)21(31)20(13-16)22(32)28-29-24(35)27-17-6-8-18(9-7-17)36(33,34)30-23-25-10-5-11-26-23/h5-15,31H,1-4H3,(H,28,32)(H,25,26,30)(H2,27,29,35) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZHLUYGADNQFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(=O)NNC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3)O)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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